Ortho-Ethoxy vs. Para-Ethoxy Substitution: Molecular Topology Alteration in N1-Aryl Triazole-4-Carboxylic Acids
The target compound bears the ethoxyphenyl group at the ortho (2-position) on the N1-phenyl ring, whereas the most commercially available comparator, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, places it at the para (4-position) and carries a formyl group at C5 instead of methoxymethyl [1]. This positional shift changes the dihedral angle between the phenyl and triazole rings, altering the overall molecular topology and likely the binding pose in target protein pockets. Although direct comparative biological data for this specific compound pair is not yet published, the class-level SAR from Pokhodylo et al. (2021) demonstrates that the antiproliferative activity across NCI60 cell lines is highly sensitive to N1-aryl substitution pattern among 1,2,3-triazole-4-carboxylic acid fragments [2].
| Evidence Dimension | N1-Aryl substitution position (ortho vs. para) and C5 functional group (methoxymethyl vs. formyl) |
|---|---|
| Target Compound Data | 1-(2-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid; MW 277.28 g/mol; ortho-ethoxy orientation |
| Comparator Or Baseline | 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid (no CAS reported in primary literature; synthesis described by Pokhodylo & Obushak, 2022) [1] |
| Quantified Difference | Difference in substitution position (ortho vs. para) and C5 functional group (CH2OCH3 vs. CHO); impact on antiproliferative activity not yet quantified in a direct head-to-head assay but consistent with FBDD SAR trends [2] |
| Conditions | Structural comparison; biological activity extrapolated from class-level NCI60 panel screening of related 1,2,3-triazole-4-carboxylic acid fragments [2] |
Why This Matters
Researchers pursuing fragment-based drug discovery cannot assume that the para-ethoxy and ortho-ethoxy analogs are interchangeable; structural divergence at this position is known to influence biological activity profiles in related triazole-4-carboxylic acid series.
- [1] Pokhodylo, N. T.; Obushak, M. D. Synthesis of the first representative of a 5-formyl-1H-1,2,3-triazole-4-carboxylic acids series – 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid. Molbank 2022, No. 3, M1397. View Source
- [2] Pokhodylo, N. T.; Shyyka, O. Ya.; Finiuk, N. S.; Stoika, R. S. Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolym. Cell 2021, 37 (4), 303–319. View Source
